8-Bromo-3-chloronaphthalene-1-carboxylic acid
Description
8-Bromo-3-chloronaphthalene-1-carboxylic acid is a polyhalogenated naphthalene derivative featuring a bromine atom at position 8, a chlorine atom at position 3, and a carboxylic acid group at position 1. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its halogen substituents, which influence reactivity and interactions in molecular systems.
Properties
Molecular Formula |
C11H6BrClO2 |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
8-bromo-3-chloronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6BrClO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,(H,14,15) |
InChI Key |
JJIXRIZGMKWHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity
- Electrophilic Substitution : The carboxylic acid group directs incoming electrophiles to meta positions (e.g., position 4 or 6). Bromine’s electron-withdrawing effect at position 8 may deactivate the ring, while chlorine at position 3 could further modulate reactivity.
- Nucleophilic Aromatic Substitution : Bromine’s superior leaving-group ability compared to chlorine or fluorine makes the target compound more reactive in substitution reactions .
Q & A
Basic: What are the standard synthetic routes for preparing 8-Bromo-3-chloronaphthalene-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves halogenation of naphthalene derivatives or functionalization of pre-substituted naphthalene scaffolds. For example:
- Direct Halogenation : Bromination and chlorination at specific positions using catalysts like FeCl₃ or AlCl₃ under controlled conditions .
- Oxidation of Alkyl-Substituted Precursors : Oxidation of methyl or ethyl groups on bromo/chloro-substituted naphthalenes using KMnO₄ or CrO₃ under acidic conditions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce halogen groups, though this requires pre-functionalized boronic acid intermediates .
Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-halogenation. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for bromo/chloro groups) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O peaks (~1680-1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₆BrClO₂ at m/z 290.89) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, especially if positional isomers are suspected .
Basic: How does the compound’s reactivity differ from analogous naphthalene carboxylic acids?
Methodological Answer:
- Electrophilic Substitution : Bromine and chlorine act as deactivating groups, directing subsequent reactions (e.g., nitration) to the less hindered positions. Compare with 1-Chloronaphthalene-2-carboxylic acid, where the carboxylic acid group dominates regioselectivity .
- Acidity : The electron-withdrawing halogens increase acidity (pKa ~2.5-3.0) compared to unsubstituted naphthalene carboxylic acids (pKa ~4.5). Titration with NaOH can quantify this .
- Decarboxylation : Thermal stability tests (TGA/DSC) show slower decarboxylation than nitro-substituted analogs due to reduced electron deficiency .
Advanced: How can researchers resolve contradictions in reported reaction yields for halogenation steps?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, temperature, solvent polarity) to identify optimal conditions .
- Side-Reaction Analysis : Use LC-MS to detect byproducts like dihalogenated species or oxidation artifacts. For example, over-bromination may occur if Br₂ is used in excess .
- Reproducibility Checks : Compare results across labs using standardized reagents (e.g., anhydrous AlCl₃ from Kanto Reagents, >97% purity) .
Advanced: What computational methods predict the compound’s reactivity in drug discovery contexts?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites for further functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like COX-2) using software like AutoDock Vina. Compare with similar biphenyl carboxylic acids to assess binding affinity .
- Solubility Prediction : Use COSMO-RS to optimize solvent systems for biological assays, as the compound’s low solubility (logP ~3.5) may limit bioavailability .
Advanced: How to address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Purity Validation : Confirm compound purity via HPLC (>98%) and elemental analysis. Impurities like residual solvents or isomers (e.g., 5-Bromo-8-nitronaphthalene-1-carboxylic acid) can skew bioassay results .
- Assay Standardization : Replicate assays under identical conditions (pH, temperature, cell lines). For example, cytotoxicity studies on HeLa cells may vary due to culture medium composition .
- Meta-Analysis : Compare data across peer-reviewed studies, noting outliers. Contradictions in IC₅₀ values may arise from differences in target protein isoforms or assay endpoints .
Advanced: What strategies optimize the compound’s stability in long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation .
- Lyophilization : Freeze-dry the compound to form a stable powder, reducing hydrolysis risk. Pre-lyophilization, buffer exchange to volatile solvents (e.g., ammonium bicarbonate) is advised .
- Stability-Indicating Assays : Monitor degradation via periodic NMR or LC-MS. For carboxylic acids, esterification (e.g., methyl ester derivatives) can enhance stability .
Advanced: How does steric hindrance from halogen substituents affect catalytic coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : The 3-chloro group may sterically impede palladium catalyst access. Use bulky ligands (XPhos) to mitigate this .
- Suzuki Coupling : Bromine at position 8 provides a better leaving group than chlorine. Prioritize bromine for cross-coupling, as seen in analogous biphenyl systems .
- Kinetic Studies : Compare turnover frequencies (TOF) with less-hindered analogs (e.g., 4-Bromo-2-fluorobiphenyl-3-carboxylic acid) to quantify steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
